8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Synthetic Chemistry Process Optimization KRAS G12C Inhibitors

Researchers synthesizing KRAS G12C inhibitors face inconsistent yields with isomeric imidazo[1,2-a]pyridine-2-carbaldehydes. 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 143982-39-2) delivers reproducible 96% yield in patent-documented protocols-a 33% relative improvement over the 7-methyl isomer (72%). • 96% vs 72% yield advantage directly reduces cost-per-compound in parallel library synthesis • LogP 1.87 (vs 0.58 for unsubstituted scaffold) improves membrane permeability for CNS-penetrant designs • Available in 95% and 97-98% purity grades to optimize procurement cost by up to 88% for appropriate use cases

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 143982-39-2
Cat. No. B141985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
CAS143982-39-2
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C=O
InChIInChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3
InChIKeyZUQFHQQPWQVWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 143982-39-2): Procurement and Differentiation Overview


8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 143982-39-2) is a heterocyclic building block of the imidazo[1,2-a]pyridine class, featuring a methyl substituent at the 8-position and a reactive aldehyde moiety at the 2-position [1]. It has a molecular formula of C9H8N2O, a molecular weight of 160.17 g/mol, a density of 1.2±0.1 g/cm³, and a calculated LogP of 1.87 [2]. This compound is supplied as a solid with storage conditions of 0-8°C under inert gas . Its primary value lies in serving as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with the aldehyde group enabling key derivatization via nucleophilic addition, condensation, and oxidation reactions . Unlike the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde scaffold, the 8-methyl substitution confers distinct steric and lipophilicity properties that influence both reactivity in downstream transformations and the physicochemical profile of derived compounds .

Why Generic Substitution Fails: Critical Positional and Electronic Differentiation of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde


Imidazo[1,2-a]pyridine-2-carbaldehydes cannot be treated as interchangeable building blocks. The position and identity of substituents on the imidazo[1,2-a]pyridine core fundamentally alter synthetic utility and downstream biological properties [1]. For instance, a head-to-head comparison in a patent synthesis of KRAS G12C inhibitors showed that 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde achieved 96% yield, while the isomeric 7-methyl derivative produced only 72% yield, directly demonstrating that substitution pattern alone creates a 24% absolute difference in synthetic efficiency and a 33% relative improvement [2]. Furthermore, the 8-methyl substituent alters the electronic environment of the aldehyde group, influencing reactivity in Knoevenagel condensations and other key transformations compared to halogenated or unsubstituted analogs [3]. In pharmacological contexts, systematic structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives demonstrate that methyl substitution patterns profoundly affect anti-inflammatory, analgesic, and antipyretic activities relative to indomethacin, with position-specific effects that cannot be extrapolated across isomers [4]. Consequently, substituting the 8-methyl variant with a 6-methyl, 7-methyl, 5-bromo, 8-bromo, or unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde derivative would invalidate established synthetic protocols and alter pharmacological outcomes in ways that are neither predictable nor acceptable for reproducible research.

Quantitative Differentiation Evidence for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 143982-39-2)


Synthetic Efficiency Advantage: 96% vs 72% Yield in Parallel KRAS Inhibitor Syntheses

In a patent application for KRAS G12C inhibitor development (US20240246964), direct parallel syntheses comparing the 8-methyl and 7-methyl isomers revealed a substantial synthetic efficiency advantage for the 8-methyl derivative. Under identical reaction conditions with methyl 2,2-dimethoxyacetate, 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde was synthesized with 96% yield, whereas the isomeric 7-methyl derivative achieved only 72% yield. This 24-percentage-point absolute difference (33% relative improvement) demonstrates a direct head-to-head advantage in synthetic efficiency [1].

Synthetic Chemistry Process Optimization KRAS G12C Inhibitors

Lipophilicity Differentiation: LogP 1.87 vs 0.58 for Unsubstituted Analog

The 8-methyl substituent significantly increases lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde scaffold. Calculated LogP for 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is 1.87 , while the unsubstituted parent compound (CAS 118000-43-4) has a calculated LogP of 0.58 [1]. This 1.29 LogP unit difference represents an approximate 19-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential for derived compounds [2].

Medicinal Chemistry Drug Design Lipophilicity

Core Scaffold Synthetic Feasibility: 8-Methylimidazo[1,2-a]pyridine Core Yield Variance (61% vs 98%)

The 8-methylimidazo[1,2-a]pyridine core (CAS 874-10-2), a key precursor for the 2-carbaldehyde derivative, demonstrates yield-dependent feasibility across synthetic routes. Traditional methods using chloroacetaldehyde and 2-amino-3-methylpyridine achieve approximately 61% yield [1], whereas optimized procedures employing 2-bromo-1,1-diethoxyethane with chromatographic purification can reach 98% yield [2]. This 37% yield gap directly impacts cost-of-goods for the downstream 2-carbaldehyde, as the core scaffold represents the major synthetic step .

Synthetic Methodology Process Chemistry Building Block Availability

Purchasing Consideration: Purity Specification Differentiation (95% vs 97% vs 98%)

Commercial availability of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde spans multiple purity specifications: 95% (AKSci W3139, CymitQuimica), 97% (Aladdin M629224, Calpac Lab), and 98% (CookeChem, Macklin) . Pricing varies accordingly: approximately $241.90/g for 97% grade versus $213/100mg (approximately $2,130/g) for 98% grade [1]. This 2-3% purity increment can correspond to 8-9× cost differential per gram, with significant implications for research budgets .

Procurement Analytical Chemistry Quality Control

Class-Level Pharmacological Differentiation: Methyl Position Affects Anti-Inflammatory Activity

A systematic structure-activity relationship study of 28 imidazo[1,2-a]pyridine derivatives evaluated the impact of methyl substitution pattern on anti-inflammatory, analgesic, and antipyretic activities relative to indomethacin. The study demonstrated that the presence and position of methyl substituents on the heterocyclic system exerted significant and non-uniform effects on all three pharmacological parameters [1]. While specific quantitative data for the 8-methyl vs 7-methyl vs 6-methyl variants are contained within the full study, the findings establish that methyl positional isomers are not pharmacologically interchangeable [2].

Pharmacology SAR Anti-inflammatory

Fluorescent Property Differentiation: 8-Methyl Substitution Enables Viscosity Sensing Applications

Derivatives of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde have been specifically utilized to develop fluorescent molecular rotors (FMRs) for viscosity sensing applications. These molecules exhibit significant fluorescence enhancement in viscous environments, making them useful probes for studying biological systems and material properties [1]. The 8-methyl substitution contributes to the electronic and steric environment that governs this fluorescence behavior, as demonstrated by substituent effects studies on imidazo[1,2-a]pyridine-based fluorescent compounds showing that substitution position and identity strongly affect both emission wavelength and quantum yield [2]. Unsubstituted or differently substituted analogs exhibit distinct fluorescence profiles, establishing that the 8-methyl pattern is integral to achieving specific optical properties [3].

Material Science Fluorescent Probes Sensor Technology

Optimal Research and Procurement Applications for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde


KRAS G12C Inhibitor Lead Optimization and Scale-Up

Based on the direct head-to-head yield comparison (96% vs 72% for 7-methyl isomer) documented in US20240246964, 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is the preferred aldehyde building block for SAR exploration and process scale-up of KRAS G12C-targeting compounds. The 33% relative yield improvement directly reduces cost-per-compound in parallel library synthesis and improves feasibility for scaling to multi-gram or kilogram quantities for advanced preclinical studies. Procurement of the 8-methyl isomer is non-negotiable for reproducing or extending the synthetic protocols described in this patent family [1].

Lipophilic Drug Candidate Design Requiring Enhanced Membrane Permeability

For medicinal chemistry programs targeting intracellular proteins or requiring CNS penetration, the 8-methyl substitution provides a quantifiable lipophilicity advantage (LogP 1.87) over the unsubstituted scaffold (LogP 0.58), representing an approximate 19-fold increase in partition coefficient. This physicochemical differentiation makes 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde a strategically advantageous starting point for designing derivatives with improved passive membrane permeability and potential oral bioavailability compared to analogs derived from the parent scaffold or more polar 6- or 7-methyl isomers [2].

Fluorescent Molecular Rotor Development and Viscosity Sensor Engineering

Researchers developing fluorescent molecular rotors (FMRs) for viscosity sensing in biological systems or materials science applications should specifically source the 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde scaffold. The established fluorescence enhancement behavior in viscous environments, combined with the well-characterized substituent effects on imidazo[1,2-a]pyridine fluorescence, provides a defined and reproducible starting point for probe design. Substituting alternative substitution patterns (e.g., unsubstituted, 6-methyl, or 8-bromo) would yield different optical properties and require complete re-characterization of fluorescence parameters [3][4].

Cost-Sensitive Research Requiring Purity-Grade Optimization

For routine synthetic applications where ultra-high purity is not mission-critical (e.g., initial SAR exploration, method development, or intermediate synthesis), procurement of the 95% purity grade (available from AKSci, CymitQuimica, and other suppliers at approximately $78/250mg scale equivalent) offers substantial cost savings over 97-98% grades which can cost 8-9× more per gram at small scale. Conversely, applications requiring analytical standardization (e.g., HPLC calibration, method validation) or sensitive catalytic reactions where trace impurities may interfere should justify the premium for 97-98% grades . This purity-grade optimization can reduce procurement costs by up to 88% for appropriate use cases without compromising experimental outcomes.

Technical Documentation Hub

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